2-Butyl-4-methyl-1,2-dihydropyridine
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Overview
Description
2-Butyl-4-methyl-1,2-dihydropyridine is a derivative of dihydropyridine, a class of compounds known for their diverse pharmacological properties. Dihydropyridines are particularly notable for their role as calcium channel blockers, which are widely used in the treatment of cardiovascular diseases. The unique structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4-methyl-1,2-dihydropyridine can be achieved through the Hantzsch dihydropyridine synthesis. This method involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate. The reaction typically proceeds in ethanol as a solvent and can be catalyzed by various agents to improve yield and efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. Green chemistry approaches, such as the use of ionic liquids as catalysts, are also being explored to minimize environmental impact and enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-4-methyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form tetrahydropyridine derivatives under specific conditions.
**Common Reagents
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-butyl-4-methyl-1,2-dihydropyridine |
InChI |
InChI=1S/C10H17N/c1-3-4-5-10-8-9(2)6-7-11-10/h6-8,10-11H,3-5H2,1-2H3 |
InChI Key |
XGNJXUSQGJZIOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C=C(C=CN1)C |
Origin of Product |
United States |
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